molecular formula C21H17NO B14366345 [1,1'-Binaphthalen]-2-amine, 2'-methoxy- CAS No. 93531-04-5

[1,1'-Binaphthalen]-2-amine, 2'-methoxy-

Cat. No.: B14366345
CAS No.: 93531-04-5
M. Wt: 299.4 g/mol
InChI Key: KYJVOKXKSZAZRL-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalen]-2-amine, 2’-methoxy- is a chiral compound with significant importance in various fields of chemistry. This compound is known for its unique structural properties, which make it a valuable ligand in asymmetric catalysis and other chemical reactions. The presence of the methoxy group at the 2’ position and the amine group at the 2 position of the binaphthyl backbone contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- typically involves several steps. One common method starts with the preparation of ®-2,2’-bis(trifluoromethanesulfonyloxy)-1,1’-binaphthyl. This intermediate is then reacted with diphenylphosphine oxide in the presence of palladium acetate and 1,4-bis(diphenylphosphino)butane (dppb) as a ligand. The reaction is carried out in dimethyl sulfoxide at 100°C for 12 hours .

Industrial Production Methods

Industrial production of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Binaphthalen]-2-amine, 2’-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted binaphthyl compounds.

Scientific Research Applications

[1,1’-Binaphthalen]-2-amine, 2’-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- involves its interaction with specific molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. The methoxy and amine groups play crucial roles in binding to the metal center and stabilizing the transition state, thereby enhancing the reaction’s enantioselectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- lies in its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective as a chiral ligand in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.

Properties

CAS No.

93531-04-5

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)naphthalen-2-amine

InChI

InChI=1S/C21H17NO/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13H,22H2,1H3

InChI Key

KYJVOKXKSZAZRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N

Origin of Product

United States

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